1-Butyl-5-chloro-1H-indole-2,3-dione
Description
1-Butyl-5-chloro-1H-indole-2,3-dione is a substituted indole-2,3-dione (isatin) derivative characterized by a butyl group at the 1-position and a chlorine atom at the 5-position of the indole ring. Indole-2,3-diones are heterocyclic compounds with a fused benzene and pyrrolidine ring system, where the 2,3-dione moiety introduces electron-withdrawing properties and structural rigidity. This compound is structurally analogous to bioactive molecules reported in medicinal chemistry, including sigma receptor ligands and enzyme inhibitors .
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
1-butyl-5-chloroindole-2,3-dione |
InChI |
InChI=1S/C12H12ClNO2/c1-2-3-6-14-10-5-4-8(13)7-9(10)11(15)12(14)16/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
WJVZGZNNJNUGOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Butyl-5-chloro-1H-indole-2,3-dione typically involves the reaction of 5-chloroindoline-2,3-dione with butylating agents under specific conditions. One common method involves the use of butyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
1-Butyl-5-chloro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro position, to form a variety of substituted derivatives.
Scientific Research Applications
1-Butyl-5-chloro-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-Butyl-5-chloro-1H-indole-2,3-dione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to cell wall disruption and bacterial cell death. In cancer research, it is believed to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Structural Analogs
*Estimated via analogy to piperazine derivatives.
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